molecular formula C20H26O3 B167524 (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one CAS No. 10003-04-0

(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one

Cat. No. B167524
CAS RN: 10003-04-0
M. Wt: 314.4 g/mol
InChI Key: DIIYVLKCTQKMEU-HNBVOPMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as HMC-1 and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.

Biochemical And Physiological Effects

Studies have shown that (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one has a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways that are involved in cancer cell growth and survival.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for studying the mechanisms of cancer cell death and the development of new cancer treatments. However, one limitation of using HMC-1 is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions that could be explored in the study of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one. One possible direction is to investigate the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases or infectious diseases. Another direction is to develop more efficient synthesis methods for HMC-1, which could make it more accessible for use in lab experiments. Finally, further studies could be conducted to better understand the compound's mechanism of action and its effects on different types of cancer cells.

Synthesis Methods

The synthesis of (4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one is a complex process that involves several steps. The first step is the preparation of the starting material, which is usually a substituted benzaldehyde. This is followed by a series of reactions that involve the use of various reagents and catalysts to form the final product.

Scientific Research Applications

(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that HMC-1 has potent anti-cancer properties and can induce cell death in a variety of cancer cell lines.

properties

CAS RN

10003-04-0

Product Name

(4Ar,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(4aR,4bR,10bS,12aS)-4a-hydroxy-8-methoxy-12a-methyl-3,4,4b,5,6,10b,11,12-octahydro-2H-chrysen-1-one

InChI

InChI=1S/C20H26O3/c1-19-11-9-16-15-7-6-14(23-2)12-13(15)5-8-17(16)20(19,22)10-3-4-18(19)21/h6-7,12,16-17,22H,3-5,8-11H2,1-2H3/t16-,17-,19-,20-/m1/s1

InChI Key

DIIYVLKCTQKMEU-HNBVOPMISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@]1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1(CCCC2=O)O)CCC4=C3C=CC(=C4)OC

synonyms

14-Hydroxy-3-methoxy-D-homoestra-1,3,5(10)-trien-17a-one

Origin of Product

United States

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